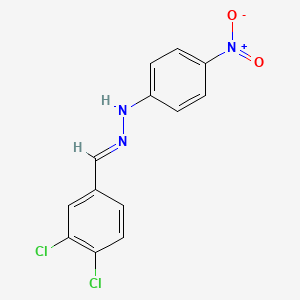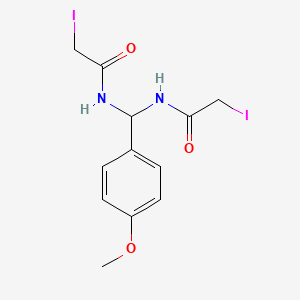![molecular formula C18H18N2O3S B11987684 N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide](/img/structure/B11987684.png)
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C18H18N2O3S and a molecular weight of 342.42 g/mol . This compound is characterized by its unique structure, which includes an oxazolidinone ring and a pentadienyl chain, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazolidinone ring, followed by the introduction of the pentadienyl chain and the final acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide can be compared with similar compounds such as:
- N-(4-methoxyphenyl)-N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]acetamide
- N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-pentadienyl}-N-phenylacetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C18H18N2O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)penta-1,3-dienyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-10-15(11-9-13)20(14(2)21)12-6-4-5-7-16-17(22)19(3)18(24)23-16/h4-12H,1-3H3/b5-4+,12-6+,16-7+ |
InChI-Schlüssel |
BSXSZZYKQFFOBM-IOWBPAFOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N(/C=C/C=C/C=C/2\C(=O)N(C(=S)O2)C)C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C=CC=CC=C2C(=O)N(C(=S)O2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11987603.png)

![Ethyl 2-[2-[4-(benzyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11987620.png)
![2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987633.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11987638.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)

![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11987664.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11987676.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987685.png)
